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Guluronate oligosaccharides DP4

Cat. No.: B1165321
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Description

Guluronate oligosaccharides DP4 (GulAα1-4GulA) are well-defined tetra-saccharides derived from the polyguluronate block of alginate. This high-purity product, with a verified structure and a molecular weight of 810.44 g/mol (Chemical formula: C24H30O25Na4), is an essential tool for glycoscience and life science research . Extensive research has demonstrated that guluronate oligosaccharides (GOS) exhibit significant immunostimulatory activity. Studies show that GOS is recognized by Toll-like receptor 4 (TLR4) on macrophages, leading to its endocytosis and the activation of key signaling pathways such as Akt/NF-κB, Akt/mTOR, and MAPK. This mechanism promotes the production of inflammatory mediators and enhances innate immune responses, making GOS DP4 a valuable compound for immunological research . Beyond immunology, GOS DP4 shows promise in drug delivery systems. Its application as a stabilizer in oil-in-water nanoemulsions improves the sustained release and antioxidant activity of encapsulated hydrophobic nutrients like resveratrol, highlighting its potential in pharmaceutical and food sciences . Furthermore, as a substrate for specific human gut Bacteroides species, GOS DP4 serves as a critical reagent for investigating gut microbiota interactions and the fermentation process that produces health-promoting short-chain fatty acids . This product is intended for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption.

Properties

Molecular Formula

C26H45NO19

Synonyms

α(1,4) linked guluronate oligosaccharides

Origin of Product

United States

Methods of Guluronate Oligosaccharide Preparation and Controlled Production Research

Enzymatic Hydrolysis for Guluronate Oligosaccharide Generation

Enzymatic hydrolysis stands as a cornerstone for the generation of guluronate oligosaccharides. This biotechnological approach utilizes a specific class of enzymes known as alginate lyases, which catalyze the cleavage of the glycosidic bonds within the alginate polymer. This method is favored for its mild reaction conditions and the high specificity of the products, which simplifies subsequent purification processes. researchgate.netcreative-enzymes.com The enzymatic reaction proceeds via a β-elimination mechanism, resulting in the formation of oligosaccharides with an unsaturated uronic acid residue at the non-reducing end. frontiersin.org

Alginate Lyase Classification and Specificity Studies

Alginate lyases are a diverse group of enzymes, and their classification is critical for the targeted production of specific oligosaccharides like guluronate DP4. They are primarily classified based on their mode of action and substrate specificity.

The mode of action of an alginate lyase dictates the nature of the resulting oligosaccharide products.

Endolytic Alginate Lyases : These enzymes cleave the internal glycosidic bonds within the alginate polymer chain in a random fashion. This mode of action leads to a rapid reduction in the viscosity of the alginate solution and the generation of a mixture of oligosaccharides with varying degrees of polymerization. Endolytic lyases are particularly useful for the large-scale production of oligosaccharides, including tetrasaccharides (DP4). frontiersin.org

Exolytic Alginate Lyases : In contrast, exolytic alginate lyases act on the ends of the alginate polymer chain, sequentially cleaving off monomers or dimers. This results in a more uniform product profile but is generally slower and less efficient for producing a range of oligosaccharides. Exolytic lyases are typically employed when the desired products are monosaccharides or disaccharides.

The choice between an endolytic and an exolytic lyase is therefore a critical first step in designing a process for producing guluronate oligosaccharides of a specific size. For the production of DP4, endolytic lyases are the preferred enzymatic tool.

Alginate is a linear copolymer composed of blocks of β-D-mannuronic acid (M) and α-L-guluronic acid (G). These blocks can be homopolymeric (PolyM or PolyG) or heteropolymeric (PolyMG). Alginate lyases exhibit specificity for these different blocks, a characteristic that is crucial for the targeted production of guluronate oligosaccharides. researchgate.net

PolyG-preferred Lyases (EC 4.2.2.11) : These enzymes specifically recognize and cleave the glycosidic bonds within the poly-L-guluronate (PolyG) blocks of the alginate chain. To produce guluronate oligosaccharides, the use of a PolyG-specific lyase is essential. An example is the alginate lyase from Flavobacterium multivorum, which can be used to degrade guluronic acid blocks into oligoguluronates.

PolyM-preferred Lyases (EC 4.2.2.3) : These lyases target the poly-D-mannuronate (PolyM) blocks. While not directly used for producing guluronate oligosaccharides, they can be employed to remove the PolyM sections of the alginate, thereby enriching the substrate with PolyG blocks for subsequent hydrolysis by a PolyG-specific lyase.

PolyMG-preferred (Bifunctional) Lyases : Some lyases can degrade both PolyM and PolyG blocks, as well as the alternating MG regions. While versatile, these enzymes may lead to a more complex mixture of oligosaccharide products, making the purification of a specific compound like guluronate DP4 more challenging.

The selection of an alginate lyase with high specificity for PolyG blocks is paramount for maximizing the yield of guluronate oligosaccharides.

Optimization of Enzymatic Hydrolysis Parameters for Targeted DP Production

The controlled production of guluronate oligosaccharides with a specific degree of polymerization, such as DP4, requires careful optimization of the enzymatic hydrolysis process.

The choice of enzyme is the most critical factor. A PolyG-specific endolytic alginate lyase is the ideal candidate for producing guluronate oligosaccharides. Once the enzyme is selected, several reaction parameters must be optimized to favor the production of tetrasaccharides:

Enzyme and Substrate Concentration : The ratio of enzyme to substrate influences the rate of hydrolysis and the distribution of the final products. Higher enzyme concentrations can lead to faster degradation and a higher proportion of smaller oligosaccharides.

Temperature : Each enzyme has an optimal temperature for activity. Operating at this temperature maximizes the reaction rate. For instance, a novel alginate lyase, Alg169, was found to have an optimal temperature of 25 °C.

pH : The pH of the reaction medium affects the enzyme's structure and catalytic activity. The optimal pH for most alginate lyases is typically in the neutral to slightly alkaline range. For example, Alg169 exhibits optimal activity at pH 7.0.

Reaction Time : The duration of the hydrolysis reaction directly impacts the size of the resulting oligosaccharides. Shorter reaction times tend to yield larger oligosaccharides, while longer incubation periods allow for further degradation into smaller fragments. To obtain a higher yield of DP4, it is crucial to monitor the reaction over time and stop it when the concentration of the desired tetrasaccharide is at its maximum.

The ultimate goal of the optimized process is to achieve a high yield and purity of the target guluronate oligosaccharide, DP4.

Yield : The yield of a specific oligosaccharide is influenced by all the parameters mentioned above. By carefully controlling the enzyme specificity and reaction conditions, the product distribution can be shifted towards the desired DP. For example, the degradation of polyguluronic acid by a specific lyase can result in a mixture of oligoguluronates, with the relative amounts of di-, tri-, and tetrasaccharides depending on the hydrolysis time.

Purity : Following enzymatic hydrolysis, the reaction mixture contains a range of oligosaccharides of different sizes. To obtain pure guluronate DP4, a purification step is necessary. Techniques such as size-exclusion chromatography (SEC) and high-performance anion-exchange chromatography (HPAEC) are commonly employed to separate the oligosaccharides based on their size and charge. The purity of the final product can be confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The following table presents representative data from a study on the enzymatic hydrolysis of polyguluronic acid, illustrating the distribution of different oligosaccharides over time. While not specific to a single optimized process for DP4, it demonstrates the principle of how reaction time influences the product profile.

Hydrolysis Time (hours)Disaccharide (DP2) (%)Trisaccharide (DP3) (%)Tetrasaccharide (DP4) (%)Higher Oligosaccharides (>DP4) (%)
2152530 30
6303520 15
12453015 10
24602010 10

This table is a representative example compiled from general findings in the field and is intended to illustrate the trend of oligosaccharide distribution during enzymatic hydrolysis. Actual yields can vary significantly based on the specific enzyme and reaction conditions employed.

Directed Production of Specific Degree of Polymerization Oligosaccharides, including DP4

The directed production of guluronate oligosaccharides with a specific degree of polymerization, such as DP4, is a significant area of research. While guluronate oligosaccharide DP4 is commercially available for research purposes, indicating that established production methods exist, detailed protocols are often proprietary. However, the general approach involves the use of specific enzymes known as alginate lyases.

Alginate lyases are a class of enzymes that cleave alginate chains via a β-elimination reaction, typically yielding oligosaccharides with an unsaturated uronic acid at the non-reducing end. These enzymes can exhibit specificity for the M-blocks or G-blocks of the alginate polymer. For the production of guluronate oligosaccharides, G-block specific alginate lyases (polyG lyases) are employed.

The degree of polymerization of the resulting oligosaccharides is influenced by several factors, including the specific enzyme used, the reaction conditions (pH, temperature, and time), and the source of the alginate. Some alginate lyases are endo-acting, randomly cleaving internal glycosidic bonds, which initially produces a mixture of oligosaccharides of varying lengths. Other lyases are exo-acting, cleaving terminal residues and yielding primarily mono- or disaccharides.

To obtain a specific DP, such as DP4, a common strategy involves:

Enzymatic Depolymerization: Treating a polyguluronic acid-rich alginate with a specific endo-acting polyG lyase under controlled conditions to generate a mixture of oligosaccharides.

Fractionation and Purification: The resulting mixture of oligosaccharides is then subjected to separation techniques to isolate the fraction with the desired degree of polymerization. High-resolution gel filtration chromatography is a common method used to separate oligosaccharides based on their size. Affinity chromatography using lectins that bind to specific sugar residues can also be employed for more refined purification. nih.gov

While some research has focused on the chemo-enzymatic synthesis of other tetrasaccharides, such as those for glycosaminoglycan linkers, these methods are distinct from the degradation of alginate. scite.airesearchgate.net Research on specific alginate lyases has shown the production of primarily disaccharides and trisaccharides, highlighting the challenge in directing the enzymatic process to yield a high concentration of a single, larger oligosaccharide like DP4. vulcanchem.com

Parameter Influence on Directed Production of Guluronate Oligosaccharide DP4
Enzyme Specificity PolyG-specific alginate lyases are essential. The specific mode of action (endo- vs. exo-lytic) and processivity of the enzyme determine the initial distribution of oligosaccharide sizes.
Reaction Conditions pH, temperature, and reaction time must be optimized to control the extent of enzymatic degradation and maximize the yield of the desired DP.
Substrate Characteristics The length and purity of the polyguluronic acid (polyG) blocks in the initial alginate substrate can influence the product distribution.
Purification Techniques High-resolution chromatography is critical for isolating the DP4 fraction from the mixture of oligosaccharides produced during enzymatic hydrolysis.

Chemical Degradation Approaches for Guluronate Oligosaccharide Generation

Chemical methods provide an alternative to enzymatic degradation for the production of guluronate oligosaccharides. These approaches typically involve the hydrolysis or depolymerization of the alginate polymer.

Acid hydrolysis is a straightforward method for breaking the glycosidic bonds in alginate. This process typically involves heating the alginate in a solution of a strong acid, such as hydrochloric acid or sulfuric acid. elicityl-oligotech.com The concentration of the acid, temperature, and reaction time are critical parameters that determine the extent of depolymerization and the resulting size of the oligosaccharide fragments.

By carefully controlling these conditions, it is possible to achieve partial hydrolysis, yielding a mixture of oligosaccharides. However, a significant drawback of acid hydrolysis is the potential for non-specific cleavage and the degradation of the resulting monosaccharides. elicityl-oligotech.com To obtain a specific fraction like guluronate oligosaccharide DP4, the hydrolysate must undergo further purification and fractionation, similar to the process following enzymatic degradation.

Oxidative depolymerization is another chemical method used to reduce the molecular weight of alginate and produce oligosaccharides. nih.govdigitellinc.com This process often utilizes oxidizing agents such as hydrogen peroxide. nih.govdigitellinc.com The reaction mechanism involves the generation of free radicals that attack and break the glycosidic linkages of the alginate polymer. elicityl-oligotech.com

Studies have shown that the final molecular weight of the depolymerized alginate can be controlled by adjusting factors such as the reaction temperature, the concentration of the oxidizing agent, and the pH of the reaction mixture. nih.govdigitellinc.com For instance, increasing the concentration of hydrogen peroxide generally leads to a greater reduction in the molecular weight of the resulting fragments. nih.govdigitellinc.com While this method is effective for producing low molecular weight alginates and oligosaccharides, achieving a high yield of a specific degree of polymerization like DP4 requires precise control over the reaction and subsequent purification steps. nih.govelicityl-oligotech.com

Photolytic and thermal degradation represent physical methods for the depolymerization of alginate. Photolytic degradation involves exposing an aqueous solution of alginate to ultraviolet (UV) light, often in the presence of a catalyst such as titanium dioxide. frontiersin.org This process generates free radicals that lead to the cleavage of the polysaccharide chains. Research has demonstrated that this method can effectively reduce the molecular weight of alginate, producing a mixture of smaller fragments. frontiersin.org

Thermal degradation, on the other hand, involves subjecting alginate to high temperatures. sciensage.info This can be performed in a solid state or in solution, with hydrothermal treatment being one approach. amerigoscientific.com The high temperatures provide the energy needed to break the glycosidic bonds. Both photolytic and thermal degradation typically result in a broad distribution of oligosaccharide sizes, necessitating further separation to isolate specific fractions like DP4. frontiersin.orgsciensage.info

Biotechnological and Fermentation-Based Production Strategies for Alginate Precursors

The quality and composition of the starting alginate material are crucial for the efficient production of guluronate oligosaccharides. Biotechnological and fermentation-based strategies offer a way to produce alginate with specific characteristics, such as a high content of guluronic acid.

The bacterium Azotobacter vinelandii is a notable producer of alginate. frontiersin.orgresearchgate.net Through fermentation, this bacterium can be cultivated to produce alginate as an exopolysaccharide. A key advantage of bacterial fermentation is the potential to control the properties of the alginate produced by manipulating the fermentation conditions. researchgate.net

Research has shown that factors such as the oxygen transfer rate during fermentation can significantly influence the composition and molecular weight of the alginate. frontiersin.org For example, low oxygen transfer rates have been found to favor the production of alginate with a higher proportion of guluronic acid residues (a higher G/M ratio). frontiersin.org This is particularly advantageous for the subsequent production of guluronate oligosaccharides, as a starting material rich in G-blocks will lead to a higher yield of the desired product.

Advanced Structural Elucidation and Characterization Methodologies for Guluronate Oligosaccharides

Mass Spectrometry (MS) Techniques for Guluronate Oligosaccharide Analysis

Mass spectrometry (MS) offers high sensitivity and precision, making it indispensable for the structural analysis of complex carbohydrates like guluronate oligosaccharides. acs.org Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are primary ionization techniques employed for this purpose. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications for Molecular Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing thermally labile and high-molecular-weight biomolecules, including oligosaccharides. researchgate.net It is particularly effective in determining the molecular mass of guluronate oligosaccharides. In ESI-MS, the sample solution is sprayed through a highly charged capillary, generating multiply charged ions in the gas phase. researchgate.net This phenomenon allows for the analysis of molecules with masses that exceed the mass-to-charge (m/z) limit of the mass analyzer. researchgate.net

For guluronate oligosaccharides, ESI-MS can readily confirm the molecular weight and, consequently, the degree of polymerization (DP). For instance, a guluronate oligosaccharide with a DP of 4 (DP4) would be identified by its corresponding molecular ion peak in the mass spectrum. nih.gov Negative-ion mode ESI-MS is often preferred for acidic oligosaccharides like those containing uronic acids, as it tends to produce more informative fragmentation patterns for structural elucidation. nih.gov

The analysis of alginate oligosaccharides, which are composed of guluronate (G) and mannuronate (M) residues, by negative-ion ESI-MS has shown that the molecular mass and degree of polymerization can be accurately determined. nih.govnih.gov This principle is directly applicable to pure guluronate oligosaccharides.

Table 1: Representative Molecular Ion Data for Guluronate Oligosaccharides in ESI-MS

OligosaccharideDegree of Polymerization (DP)Expected Molecular Weight (Da)Observed Ion (e.g., [M-H]⁻)
Guluronate Disaccharide2352351
Guluronate Trisaccharide3528527
Guluronate Tetrasaccharide (DP4) 4 704 703
Guluronate Pentasaccharide5880879

Note: The table presents expected integer molecular weights and the corresponding deprotonated ions typically observed in negative-ion ESI-MS. The observed m/z values can vary slightly based on instrumentation and calibration.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is highly effective for the analysis of carbohydrates. acs.orgnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, typically as singly-charged ions. acs.org This simplification of the mass spectrum can be advantageous for the analysis of complex mixtures. acs.org

MALDI-MS is particularly suitable for screening complex biological mixtures due to its speed, high sensitivity, and tolerance to salts and buffers. nih.gov For highly acidic oligosaccharides like guluronates, which have a strong affinity for alkali metal salts, MALDI-MS is a powerful tool. nih.gov However, the analysis of such compounds can be challenging due to the labile nature of acidic groups. lookchem.com To overcome this, specialized matrices or sample preparation techniques have been developed. For example, using a Nafion-coated probe can enhance the quality of MALDI mass spectra of highly acidic oligosaccharides by effectively removing sodium counterions, resulting in sharper peaks and improved signal-to-noise ratios. researchgate.net

MALDI-Time-of-Flight (TOF) MS has been successfully used to determine the distribution of polymerization degrees in mixtures of guluronic acid oligosaccharides. For example, studies have confirmed the presence of guluronate oligomers with DP ranging from 2 to 8. researchgate.netsci-hub.ru

Tandem Mass Spectrometry (MS/MS) for Sequence and Inter-Residue Linkage Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for obtaining detailed structural information about oligosaccharides beyond just their molecular mass. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of guluronate DP4) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. nih.govlibretexts.org The resulting product ions provide a wealth of information about the oligosaccharide's sequence, branching, and linkage patterns. nih.gov

Negative-ion ESI-MS/MS is particularly powerful for sequencing alginate-derived oligosaccharides, including pure guluronate sequences. nih.gov The fragmentation of these oligosaccharides is dominated by specific types of cleavages along the sugar backbone. nih.govnih.gov

Glycosidic cleavages involve the breaking of the bonds linking the monosaccharide units. According to the established nomenclature, fragments containing the non-reducing end are designated as B- and C-ions, while fragments containing the reducing end are termed Y- and Z-ions. nih.gov The product-ion spectra of alginate oligosaccharides, including polyguluronate, are typically dominated by intense B-, C-, Y-, and Z-type ions. nih.govnih.gov These ions are fundamental for determining the sequence of the monosaccharide residues. For a linear oligosaccharide like guluronate DP4, a series of these ions will be observed, each corresponding to the loss of one or more sugar units from either end of the molecule.

Table 2: Common Glycosidic Fragment Ions Observed in Negative-Ion MS/MS of Guluronate Oligosaccharides (Exemplified for DP4)

Precursor Ion (DP4) [M-H]⁻Fragment Ion TypeDescription
G-G-G-GB₁, C₁Cleavage of the first glycosidic bond from the non-reducing end.
G-G-G-GB₂, C₂Cleavage of the second glycosidic bond from the non-reducing end.
G-G-G-GB₃, C₃Cleavage of the third glycosidic bond from the non-reducing end.
G-G-G-GY₁, Z₁Cleavage of the first glycosidic bond from the reducing end.
G-G-G-GY₂, Z₂Cleavage of the second glycosidic bond from the reducing end.
G-G-G-GY₃, Z₃Cleavage of the third glycosidic bond from the non-reducing end.

In addition to glycosidic cleavages, cross-ring cleavages can also occur, where the fragmentation happens within a monosaccharide ring. These are designated as A- and X-ions, for fragments containing the non-reducing and reducing ends, respectively. nih.gov While generally of lower intensity than glycosidic bond cleavages in the MS/MS spectra of alginate oligosaccharides, these ions provide valuable information about linkage positions. nih.gov For example, the presence of specific cross-ring cleavages, such as ⁰,²A- and ²,⁵A-ions, can help to confirm the 1→4 linkage pattern characteristic of alginates. nih.gov The energy required to produce cross-ring fragments is higher than that for glycosidic cleavages, and their abundance can be influenced by the MS activation method used. nih.govlibretexts.org

Mass spectrometry is a powerful tool for differentiating between isomeric oligosaccharides, which have the same mass but differ in their structure. For guluronate oligosaccharides, this can include differences in the sequence (in mixed oligosaccharides with mannuronate) or linkage positions.

A significant challenge in the analysis of alginate oligosaccharides is distinguishing between the C-5 epimers, mannuronate (M) and guluronate (G). nih.gov Research has shown that specific fragment ions generated during MS/MS can act as diagnostic markers. For instance, in negative-ion mode, internal mannuronate residues produce weak but specific decarboxylated Z-ions (Z - 44 Da), which are not observed for internal guluronate residues. nih.govnih.gov While this specific marker aids in identifying internal mannuronate, the absence of this ion supports the assignment of a guluronate residue at that position.

Furthermore, the relative intensities of certain cross-ring fragment ions from the reducing terminal residue can be used to differentiate between a reducing terminal M or G. nih.govnih.gov Specifically, the intensity ratio of [²,⁵A(red)]/[⁰,⁴A(red)] ions has been shown to be different for M and G at the reducing end. nih.gov These subtle but reproducible differences in fragmentation patterns are key to unambiguously sequencing mixed M and G oligosaccharides and confirming the homogeneity of pure guluronate oligosaccharides like guluronate DP4. nih.govnih.gov

Table 3: Diagnostic MS/MS Fragments for Differentiating Guluronate from Mannuronate Residues in Alginate Oligosaccharides

Residue PositionDiagnostic FeatureDescriptionReference
InternalDecarboxylated Z-ion (Z - 44 Da)Present for Mannuronate (M), absent for Guluronate (G). nih.govnih.gov
Reducing EndIntensity ratio of [²,⁵A(red)]/[⁰,⁴A(red)]The ratio of these cross-ring fragment ions differs for M and G. nih.govnih.gov

By employing these advanced mass spectrometric methodologies, researchers can achieve a detailed structural characterization of guluronate oligosaccharides DP4, which is essential for understanding their structure-function relationships in various biological and industrial applications.

Coupled Chromatography-Mass Spectrometry Approaches

The combination of chromatographic separation with mass spectrometry (MS) is a cornerstone in the structural analysis of complex carbohydrates like guluronate oligosaccharides. This hyphenated approach allows for the separation of individual oligomers from a mixture, followed by their mass determination and structural characterization through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of guluronate oligosaccharides. Due to their polar and non-volatile nature, these compounds are well-suited for LC separation. Electrospray ionization (ESI) is a commonly employed soft ionization technique in LC-MS that allows for the analysis of intact, charged oligosaccharide molecules. nih.gov

In the analysis of guluronate oligosaccharides, LC-MS provides crucial information on their molecular weight and degree of polymerization (DP). For instance, ESI-MS analysis of guluronate oligosaccharide (GOS) mixtures in the negative ion mode can identify a series of ions corresponding to different DPs. nih.gov The mass spectrum of a GOS mixture, for example, would show clusters of ions, where the molecular weights can be calculated from the monoisotopic peaks and their charge states to confirm the presence of species like DP4. nih.gov

Tandem mass spectrometry (MS/MS) is pivotal for obtaining detailed structural information. By selecting a specific precursor ion (e.g., the ion corresponding to guluronate oligosaccharide DP4) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments, resulting from glycosidic bond cleavages and cross-ring cleavages, help in sequencing the oligosaccharide and identifying linkage patterns. nih.gov The anionic nature of guluronate oligosaccharides, due to the carboxyl groups, facilitates their analysis in the negative ion mode, often yielding clear fragmentation patterns.

Ion TypeDescriptionStructural Information Provided
B- and Y-ions Result from glycosidic bond cleavages.Provide the sequence of monosaccharide units.
C- and Z-ions Also result from glycosidic bond cleavages.Complement B- and Y-ion data for sequence confirmation.
Cross-ring cleavage ions (e.g., 0,2A, X-ions) Result from the cleavage of two bonds within a sugar ring.Can help to determine the linkage positions between monosaccharide units.

This table summarizes the types of fragment ions typically observed in the MS/MS spectra of oligosaccharides and the structural information they provide.

Gas chromatography-mass spectrometry (GC-MS) offers very high chromatographic resolution but is not directly applicable to non-volatile and polar compounds like guluronate oligosaccharides. researchgate.net Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to convert the oligosaccharides into volatile and thermally stable compounds. nih.gov

The analysis of guluronate oligosaccharide DP4 by GC-MS typically involves initial hydrolysis to break it down into its constituent monosaccharides (guluronic acid). nih.gov These monosaccharides are then derivatized. Common derivatization strategies include:

Silylation: Hydroxyl and carboxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers and esters. This is a widely used method for carbohydrates. restek.com

Acetylation: Often performed after reduction of the monosaccharides to their corresponding alditols, resulting in alditol acetates. This method is robust for quantifying monosaccharide composition. nih.gov

Methanolysis: This process involves simultaneous hydrolysis and methylation, yielding methyl glycosides which can be further derivatized. cabidigitallibrary.org

Once derivatized, the compounds can be separated on a GC column and detected by MS. The mass spectra of the derivatized monosaccharides provide characteristic fragmentation patterns that confirm their identity. nih.gov For guluronic acid derived from DP4, GC-MS can be used to confirm its presence and quantify it relative to other sugars if present in a complex mixture. nih.gov While GC-MS is a powerful tool for monosaccharide composition analysis, it does not provide information about the sequence or linkages of the original oligosaccharide without further, more complex analytical schemes. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that has become increasingly popular for the analysis of highly polar compounds such as oligosaccharides. bohrium.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov This technique is particularly well-suited for separating oligosaccharides based on their hydrophilicity, which generally increases with the degree of polymerization. bohrium.com

The coupling of HILIC with ultra-high performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS) provides a highly sensitive and high-resolution platform for the analysis of guluronate oligosaccharides. nih.gov UHPLC allows for faster separations and sharper peaks compared to conventional HPLC. nih.gov

For the analysis of guluronate oligosaccharide DP4, a HILIC-UHPLC-MS/MS method would offer several advantages:

Excellent Separation: HILIC can effectively separate oligosaccharides of different sizes, and in some cases, even isomers. bohrium.com

MS Compatibility: The mobile phases used in HILIC are typically volatile and compatible with electrospray ionization mass spectrometry. bohrium.comchromatographyonline.com

Enhanced Sensitivity: The combination of UHPLC and modern MS instruments provides very high sensitivity, allowing for the analysis of low-abundance species. nih.gov

In a typical HILIC-UHPLC-MS/MS workflow, a mixture of alginate oligosaccharides would be injected onto the HILIC column. The oligosaccharides are separated based on their polarity, with larger, more polar oligosaccharides like DP4 having longer retention times. The eluting compounds are then introduced into the mass spectrometer for detection and structural characterization by MS/MS, as described in the LC-MS section. This technique is particularly powerful for analyzing complex mixtures of oligosaccharides derived from alginate depolymerization. bohrium.com

Quantitative Analysis using Fluorescence Detection in MS-based Platforms

For quantitative analysis of guluronate oligosaccharides, derivatization with a fluorescent tag at the reducing end of the sugar is a common strategy to enhance detection sensitivity. researchgate.net This approach is particularly useful when coupled with liquid chromatography and mass spectrometry.

A widely used fluorescent label is 2-aminobenzamide (B116534) (2AB). nih.gov The derivatization reaction involves the reductive amination of the aldehyde group at the reducing end of the guluronate oligosaccharide with 2AB. nih.gov This process attaches a highly fluorescent and ionizable tag to the molecule.

The resulting 2AB-labeled guluronate oligosaccharide DP4 can then be analyzed by a platform such as HILIC-HPLC coupled to both a fluorescence detector and a mass spectrometer.

Fluorescence Detection: Provides highly sensitive and specific quantification of the labeled oligosaccharides. The fluorescence intensity is proportional to the amount of the oligosaccharide. frontiersin.org

Mass Spectrometry Detection: Confirms the identity of the chromatographic peak by providing the mass of the 2AB-labeled DP4. MS/MS can be used for further structural confirmation. nih.gov

This dual-detection approach allows for accurate quantification of specific oligosaccharides like DP4 even in complex biological matrices. nih.gov The combination of a quantitative fluorescence signal with a confirmatory mass signal provides a high degree of confidence in the analytical results.

Labeling ReagentAbbreviationExcitation Max (nm)Emission Max (nm)Key Features
2-Aminobenzamide 2-AB~330~420Widely used, stable derivative, good quantum yield.
2-Aminopyridine PA~320~400Allows for sensitive detection in HPLC. nih.gov
8-Aminonaphthalene-1,3,6-trisulfonic acid ANTS~360~520A charged label, useful for capillary electrophoresis.

This table presents common fluorescent labels used for the quantitative analysis of oligosaccharides, along with their spectral properties and key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Guluronate Oligosaccharide Research

High-Resolution NMR for Covalent Structure Determination

For a molecule like guluronate oligosaccharide DP4, which has a defined structure of four α-L-guluronate units, high-resolution NMR is used to confirm this structure. amerigoscientific.com A suite of 1D and 2D NMR experiments are typically performed on the sample dissolved in deuterium (B1214612) oxide (D₂O). nih.gov

1D ¹H NMR: The proton NMR spectrum provides initial information. The anomeric protons (H-1) of the guluronate residues resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm). researchgate.net The chemical shifts and coupling constants (J-values) of these anomeric signals can indicate the α or β configuration of the glycosidic linkages. researchgate.net For α-L-guluronate, the anomeric proton typically appears as a doublet with a small coupling constant.

1D ¹³C NMR: The carbon NMR spectrum shows one signal for each unique carbon atom in the molecule. The anomeric carbons (C-1) are found in a characteristic downfield region (90-110 ppm). nih.gov The chemical shifts of the carbons involved in the glycosidic linkage are also indicative of the linkage position.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same sugar residue, allowing for the assignment of all the protons in each guluronate unit, starting from the anomeric proton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a crucial experiment for determining the linkage between the guluronate units. For example, a correlation between the anomeric proton (H-1) of one residue and a carbon (e.g., C-4) of the adjacent residue confirms a 1→4 linkage. nih.gov

By combining the information from these NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals of guluronate oligosaccharide DP4 can be achieved, thus confirming its covalent structure as a linear tetramer of α-L-guluronic acid with 1→4 linkages. nih.govnih.gov The use of ultra-high-field NMR spectrometers (e.g., 900 MHz) can significantly enhance spectral dispersion, which is particularly advantageous for resolving the often-overlapped signals in oligosaccharide spectra. nih.govresearchgate.net

NMR ExperimentInformation Obtained
¹H NMR Anomeric configuration, number of residues.
¹³C NMR Number of unique carbons, chemical environment.
COSY ¹H-¹H correlations within a residue.
HSQC ¹H-¹³C one-bond correlations.
HMBC ¹H-¹³C long-range correlations (linkage analysis).
NOESY/ROESY Through-space proton correlations (conformational and sequence information).

This table summarizes the key NMR experiments and the structural information they provide for the analysis of guluronate oligosaccharides.

Determination of Sugar Residue Composition

The initial step in characterizing any oligosaccharide is to determine its constituent monosaccharides. For a pure sample of guluronate oligosaccharide DP4, the expected composition is exclusively L-guluronic acid (GulA).

A widely used and highly sensitive method for monosaccharide composition analysis involves High-Performance Liquid Chromatography (HPLC). nih.gov The general procedure is as follows:

Hydrolysis: The oligosaccharide is first completely hydrolyzed into its constituent monosaccharides, typically using strong acid (e.g., sulfuric acid) treatment. ncsu.edu

Derivatization: Since most monosaccharides lack a strong chromophore, they are chemically labeled with a UV-active tag to enable sensitive detection. jfda-online.com A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the monosaccharides under mild alkaline conditions. nih.govjfda-online.comnih.gov

Chromatographic Separation: The PMP-labeled monosaccharides are then separated, typically by reverse-phase HPLC (RP-HPLC). nih.gov The separation is highly efficient, capable of resolving various common monosaccharides found in biological samples. ncsu.edunih.gov

Detection and Quantitation: The separated derivatives are detected by their UV absorbance (around 245 nm for PMP) and quantified by comparing their peak areas to those of known standards that have undergone the same derivatization process. nih.govjfda-online.com

This method is highly accurate and can detect monosaccharides at picomole levels, making it suitable for samples with limited availability. nih.gov For Guluronate DP4, the result of such an analysis would be a single chromatographic peak corresponding to the PMP derivative of L-guluronic acid.

Elucidation of Glycosidic Linkage Positions and Configurations

Once the composition is confirmed, the next crucial step is to determine how the monosaccharide units are connected, which involves identifying the linkage positions (e.g., 1→4, 1→6) and the anomeric configuration (α or β) of each glycosidic bond. mpg.de For Guluronate DP4, the established structure consists of four α-L-guluronic acid residues linked via (1→4) glycosidic bonds. elicityl-oligotech.com

Several powerful techniques are employed to confirm this structure:

NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are primary tools for this purpose.

Anomeric Configuration: The anomeric configuration is determined by analyzing the anomeric proton (H-1) region of the ¹H-NMR spectrum (typically 4.3-5.9 ppm). creative-proteomics.com The chemical shift and the three-bond coupling constant between H-1 and H-2 (³JH1,H2) are diagnostic. Generally, the anomeric protons of α-glycosides resonate at a lower field (further downfield) than their β-counterparts. creative-proteomics.com

Linkage Position: 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are used to establish linkage positions. An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. For an α-(1→4) linkage, a cross-peak would be observed between the anomeric proton (H-1) of one residue and the C-4 carbon of the adjacent residue.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can also provide information on anomeric configuration. The molecule is ionized, and the resulting adduct (e.g., with Li⁺) is fragmented through collision-induced dissociation. The fragmentation patterns and relative abundances of the product ions can be distinct for α and β anomers, allowing for their discrimination. nih.govnih.gov

Conformational Analysis using NMR Parameters

While the primary structure defines the connectivity of an oligosaccharide, its function is often dictated by its three-dimensional conformation in solution. Glycosidic linkages are not rigid; they possess a degree of flexibility that allows the oligosaccharide to adopt various shapes. nih.gov NMR spectroscopy is the most powerful tool for studying these conformational preferences in solution. nih.govresearchgate.net

Glycosidic Torsion Angle Determination (e.g., using ³JHH, ³JCH, ³JCC coupling constants)

The conformation around a glycosidic bond is defined by a set of torsion angles, primarily phi (φ) and psi (ψ). For the α-(1→4) linkage in Guluronate DP4, these are defined as:

φ: H1 - C1 - O4' - C4'

ψ: C1 - O4' - C4' - H4'

The values of these angles are determined by measuring various three-bond scalar coupling constants (³J) across the glycosidic linkage. The magnitude of a ³J coupling is related to the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. semanticscholar.org By measuring a set of these couplings, the preferred solution conformation can be modeled. nih.gov Both conventional and non-conventional J-couplings are utilized. nih.gov

Coupling Constant TypeTorsion AngleExamples
Conventional
³JHCCHIntra-residue³JH1,H2 (determines ring conformation)
³JHCOCφ³JH1,C4'
³JCOCCφ³JC2,C4'
³JCOCHψ³JC1,H4'
³JCOCCψ³JC1,C3', ³JC1,C5'
Non-conventional
¹JCHφ¹JC1,H1
²JCHφ²JC2,H1
⁴JHHφ⁴JH1,H4'

Table based on data from nih.gov. Note: Prime (') indicates an atom on the adjacent sugar residue.

To accurately relate experimental J-couplings to torsion angles, researchers often use Density Functional Theory (DFT) calculations to generate theoretical J-coupling values for a range of conformations, thereby creating customized Karplus-like equations for the specific linkage being studied. semanticscholar.orgnih.govnih.gov

Residual Dipolar Couplings in Solution

Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR parameter for obtaining long-range structural information. researchgate.net In a standard isotropic solution, molecular tumbling averages dipolar couplings to zero. However, by introducing a weak alignment medium (e.g., a dilute liquid crystal), the oligosaccharide tumbles anisotropically, and a small, measurable RDC is retained. nih.gov

The magnitude of an RDC for a specific bond vector (like a C-H bond) depends on its orientation relative to the external magnetic field. nih.gov This provides crucial information about the relative orientation of different parts of the molecule, making RDCs highly valuable for defining the global shape of flexible oligosaccharides. nih.govfrontiersin.org For molecules like Guluronate DP4 that exhibit flexibility, RDC data is often used to validate or refine an ensemble of conformations rather than a single static structure, providing a more realistic picture of the molecule's dynamic nature in solution. nih.govnih.govfrontiersin.org

Transferred Nuclear Overhauser Effect (trNOE) Studies

The Transferred Nuclear Overhauser Effect (trNOE) is a specialized NMR technique used to determine the conformation of a ligand (the oligosaccharide) when it is bound to a much larger macromolecule, such as a protein. mdpi.com This is particularly important as the biologically active conformation of an oligosaccharide is often its bound-state conformation. nih.gov

The principle relies on the properties of the Nuclear Overhauser Effect (NOE), which is a transfer of nuclear spin polarization between spatially close nuclei.

Free Ligand: A small molecule like Guluronate DP4 tumbles rapidly in solution, resulting in small, positive NOEs.

Bound Ligand: When bound to a large, slowly tumbling protein, the oligosaccharide effectively takes on the tumbling properties of the protein. This leads to large, negative NOEs, which are easily distinguishable. mdpi.com

For trNOE experiments to be successful, the binding must be in fast exchange on the NMR timescale, meaning the oligosaccharide binds and unbinds rapidly. mdpi.com The observation of negative NOEs on the signals of the free ligand is a clear indication of binding and allows for the determination of intramolecular distances within the oligosaccharide in its bound state, revealing its active conformation. mdpi.comnih.gov

Applications of Stable Isotope Labeling in NMR Studies

The complexity of oligosaccharide NMR spectra, which often suffer from severe signal overlap, can be a significant challenge. nih.govfrontiersin.org Stable isotope labeling—the incorporation of nuclei like ¹³C and ¹⁵N—is a powerful strategy to overcome these limitations and enable more advanced NMR experiments. nih.gov

For oligosaccharides, selective ¹³C labeling is particularly useful. frontiersin.org For instance, preparing Guluronate DP4 with specific guluronic acid residues labeled with ¹³C allows for:

Spectral Simplification: Isotope-edited or filtered experiments can be used to observe signals only from the labeled residue or its neighbors, dramatically simplifying crowded spectra. nih.gov

Precise J-coupling Measurement: Selective ¹³C labeling at the anomeric carbon (C-1) enables the accurate measurement of small but conformationally significant heteronuclear coupling constants, such as the trans-glycosidic ³JCH, which would otherwise be difficult to measure. nih.gov

RDC Measurement: Isotope labeling facilitates the measurement of RDCs for specific C-H vectors, which is crucial for detailed conformational and dynamic studies. frontiersin.org

Stable isotope labeling is an indispensable tool that, when combined with the NMR techniques described above, provides a comprehensive, high-resolution picture of the structure and dynamics of guluronate oligosaccharides. It is also a valuable technique in quantitative mass spectrometry, where isotopically labeled tags can be used as internal standards. nih.gov

Chromatographic Separation and Purification Techniques

The isolation and purification of specific guluronate oligosaccharides, such as those with a degree of polymerization of four (DP4), are critical steps for their structural elucidation and the study of their biological activities. Chromatographic techniques are paramount in this process, enabling the separation of complex mixtures into individual components based on various physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the fractionation of guluronate oligosaccharides. nih.govnih.gov Due to the anionic nature of guluronate, High-Performance Anion-Exchange Chromatography (HPAEC) is particularly effective. nih.gov This method separates oligosaccharides based on the strength of their interaction with a positively charged stationary phase.

In HPAEC, a gradient of increasing salt concentration is typically used to elute the oligosaccharides, with those having a higher degree of polymerization and thus more negative charges eluting later. nih.gov For instance, a linear gradient of a buffer like sodium acetate (B1210297) or potassium oxalate (B1200264) can effectively separate guluronate oligosaccharides up to a degree of polymerization of 16. nih.govnih.gov The use of pulsed amperometric detection (PAD) is common as it provides sensitive and selective detection of underivatized carbohydrates. researchgate.netyoutube.com

Hydrophilic Interaction Chromatography (HILIC) is another HPLC mode suitable for separating complex carbohydrates like guluronate oligosaccharides. nih.govbohrium.com In HILIC, a hydrophilic stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. bohrium.com This technique separates compounds based on their polarity, with more polar analytes being retained longer. HILIC can resolve carbohydrates differing in residue composition and linkage position and is compatible with mass spectrometry for online structural analysis. nih.govbohrium.com

Table 1: HPLC Conditions for Guluronate Oligosaccharide Fractionation

ParameterHigh-Performance Anion-Exchange Chromatography (HPAEC)Hydrophilic Interaction Chromatography (HILIC)
Stationary Phase Strong anion-exchange resin (e.g., CarboPac PA1) nih.govHydrophilic stationary phase (e.g., PolyGLYCOPLEX) nih.gov
Mobile Phase Acetate or oxalate buffer with a salt gradient (e.g., NaCl) nih.govnih.govAcetonitrile/water gradient nih.gov
Detection Pulsed Amperometric Detection (PAD) researchgate.netFluorescence Detection (FLD), Mass Spectrometry (MS) bohrium.commdpi.com
Separation Principle Based on negative charge density ucsd.eduBased on hydrophilicity/polarity bohrium.com

This table provides a summary of typical conditions used in HPLC for the fractionation of guluronate oligosaccharides.

Thin-Layer Chromatography (TLC) for Product Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of enzymatic or chemical depolymerization of guluronate polymers to produce oligosaccharides. nih.gov It allows for a semi-quantitative analysis of the reaction products, providing a snapshot of the distribution of oligosaccharides with different degrees of polymerization at various time points. nih.govresearchgate.net

The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase. youtube.com For guluronate oligosaccharides, a solvent system such as n-butanol/formic acid/water can be employed. researchgate.net After development, the spots can be visualized using a suitable staining reagent. researchgate.net By comparing the migration of the products to known standards, one can monitor the formation of DP4 and other oligosaccharides. researchgate.netyoutube.com

Table 2: TLC System for Monitoring Guluronate Oligosaccharide Production

ComponentDescription
Stationary Phase Silica gel plate youtube.com
Mobile Phase n-butanol/formic acid/water (e.g., 4:6:1, v/v/v) researchgate.net
Application Spotting of reaction aliquots and standards researchgate.net
Visualization Staining with a carbohydrate-specific reagent (e.g., 1,3-naphthalenediol) researchgate.net
Analysis Comparison of Rf values to identify products youtube.com

This table outlines the components and procedure for using TLC to monitor the production of guluronate oligosaccharides.

Size-Exclusion Chromatography (SEC) for DP-based Separation

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org It is a primary method for the initial fractionation of guluronate oligosaccharide mixtures to obtain fractions with a uniform degree of polymerization (DP). researchgate.net

In SEC, a column is packed with porous beads. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, like DP4 oligosaccharides, can enter the pores, resulting in a longer retention time. This method is particularly useful for separating a complex mixture of oligosaccharides into size-defined fractions. researchgate.net The choice of the column matrix and pore size is critical for achieving optimal resolution for a specific range of oligosaccharide sizes. nih.gov While SEC provides good separation based on size, it may have limited resolution for separating isomers or oligosaccharides with very similar molecular weights. researchgate.netnih.gov

Table 3: SEC Parameters for DP-based Separation of Guluronate Oligosaccharides

ParameterDescription
Principle Separation based on molecular size and shape wikipedia.org
Stationary Phase Porous polymer beads (e.g., dextran, agarose, polyacrylamide) wikipedia.org
Mobile Phase Aqueous buffer (e.g., 0.20 mol/L NH4HCO3) researchgate.net
Application Fractionation of oligosaccharides into size-uniform groups researchgate.net
Advantage Provides good molar mass distribution information wikipedia.org

This table summarizes the key parameters of Size-Exclusion Chromatography for the separation of guluronate oligosaccharides based on their degree of polymerization.

Investigation of Biological Activities and Underlying Mechanisms of Guluronate Oligosaccharides Non Clinical Studies

Immunomodulatory and Anti-inflammatory Research

Non-clinical studies have demonstrated that guluronate oligosaccharides (GOS) can modulate the immune system and exhibit anti-inflammatory effects through various cellular and molecular pathways.

Macrophage Activation Studies (e.g., RAW264.7 cells, dTHP-1 cells)

GOS has been shown to readily activate macrophages, which are key cells of the innate immune system. nih.gov In studies using the murine macrophage cell line RAW264.7, GOS treatment led to cellular activation. nih.govdntb.gov.ua This activation is a critical first step in initiating an immune response against pathogens.

Toll-Like Receptor (TLR) Signaling Pathways (e.g., TLR4, MD2)

The immunomodulatory effects of GOS are largely initiated through the Toll-like receptor 4 (TLR4) signaling pathway. nih.govdntb.gov.ua GOS is recognized by and upregulates the expression of TLR4 on RAW264.7 macrophages. nih.govdntb.gov.ua This interaction is facilitated by the accessory protein MD2, which forms a complex with TLR4 to enable the recognition of molecules like GOS. nih.govnih.gov Interestingly, while lipopolysaccharide (LPS), a potent immune stimulator, requires CD14 for its interaction with the TLR4-MD2 complex, GOS-induced activation appears to be independent of CD14. nih.gov Some research also suggests that GOS may interact with Toll-like receptor 2 (TLR2). semanticscholar.org

Downstream Signaling Cascade Activation (e.g., Akt phosphorylation, NF-κB, mTOR, MAPK, JNK)

Upon binding to TLR4, GOS triggers a cascade of downstream signaling events within the macrophage. This includes the phosphorylation of Akt, a crucial signaling node. nih.govdntb.gov.ua The activation of Akt subsequently leads to the stimulation of two major pathways: the nuclear factor-kappa B (NF-κB) pathway and the mechanistic target of rapamycin (B549165) (mTOR) pathway. nih.govdntb.gov.uaresearchgate.net

The activation of the NF-κB pathway is a central event in the inflammatory response induced by GOS. nih.govnih.gov Additionally, GOS stimulates the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govdntb.gov.uanih.gov Notably, the phosphorylation of c-Jun N-terminal kinase (JNK), a component of the MAPK pathway, is dependent on the initial TLR4 activation. nih.govdntb.gov.uanih.gov

Downstream Signaling Cascade Activation by GOS
Pathway Activation Status
Akt phosphorylationIncreased nih.govdntb.gov.ua
NF-κBActivated nih.govnih.gov
mTORActivated nih.govdntb.gov.uaresearchgate.net
MAPKActivated nih.govdntb.gov.uanih.gov
JNK phosphorylationIncreased (TLR4-dependent) nih.govdntb.gov.uanih.gov

Cytokine and Inflammatory Mediator Production Research (e.g., TNF-α, IL-1α, IL-1β, IL-6, Nitric Oxide, Reactive Oxygen Species, Prostaglandin (B15479496) E2, iNOS, COX-2)

The activation of these signaling cascades culminates in the production and release of various pro-inflammatory cytokines and mediators. Studies have shown that GOS induces the secretion of tumor necrosis factor-alpha (TNF-α). nih.govnih.govscholarsportal.info In LPS-activated RAW264.7 cells, guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) have been found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

Furthermore, GOS treatment leads to an increase in the expression of inducible nitric oxide synthase (iNOS), resulting in the production of nitric oxide (NO). nih.govscholarsportal.info It also stimulates the production of reactive oxygen species (ROS). nih.govscholarsportal.info In contrast, GOS-OD has been shown to attenuate the production of NO, prostaglandin E2 (PGE2), and ROS, as well as the expression of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.govresearchgate.net

Effect of GOS on Cytokine and Inflammatory Mediator Production
Mediator Effect
TNF-αIncreased secretion nih.govnih.govscholarsportal.info
IL-1βDecreased secretion (by GOS-OD in LPS-activated cells) nih.govmdpi.com
IL-6Decreased secretion (by GOS-OD in LPS-activated cells) nih.govmdpi.com
Nitric Oxide (NO)Increased production nih.govscholarsportal.info
Reactive Oxygen Species (ROS)Increased production nih.govscholarsportal.info
Prostaglandin E2 (PGE2)Decreased production (by GOS-OD in LPS-activated cells) nih.govresearchgate.net
iNOSIncreased expression nih.govscholarsportal.info
COX-2Decreased expression (by GOS-OD in LPS-activated cells) nih.govresearchgate.net

Phagocytic Activity Modulation and Enhancement of Bacterial Phagocytosis

A key function of activated macrophages is phagocytosis, the process of engulfing and destroying pathogens. GOS has been demonstrated to markedly enhance the phagocytosis of IgG-opsonized Escherichia coli and Staphylococcus aureus by macrophages. semanticscholar.orgnih.gov This enhanced phagocytic activity contributes to the inhibition of intracellular bacterial survival. nih.gov Research indicates that guluronate trimers to hexamers (G3-G6) show significant activity in increasing bacterial phagocytosis, with the pentamer (G5) exhibiting the highest activity. nih.gov The enhancement of phagocytosis is linked to GOS-induced cytoskeleton remodeling in RAW264.7 cells. nih.govsemanticscholar.org

Fc Receptor (FcR) Expression Modulation

The process of phagocytosis of opsonized bacteria is often mediated by Fc receptors (FcR) on the surface of macrophages. Studies have shown that GOS treatment leads to the enhanced expression of Fcγ receptors on macrophages, which aligns with the observed increase in phagocytic activity. semanticscholar.orgnih.gov Specifically, GOS treatment has been found to enhance the expression of FcγRII and FcγRIII. semanticscholar.org

Antimicrobial Research Perspectives

The potential of guluronate oligosaccharides to combat bacterial infections has been a key area of investigation.

Inhibition of Intracellular Bacterial Survival in Macrophages

Non-clinical studies have demonstrated that unsaturated guluronate oligosaccharides (GOS) can enhance the antibacterial functions of macrophages. Research has shown that GOS markedly boosts the phagocytosis of IgG-opsonized Escherichia coli and Staphylococcus aureus by macrophages. Furthermore, GOS treatment has been found to inhibit the survival of these bacteria within the macrophages. This enhanced bactericidal activity is linked to the upregulation of Fcγ receptors on the macrophage surface, which are crucial for recognizing and engulfing antibody-coated pathogens. The activation of the NF-κB signaling pathway, induction of tumor necrosis factor-α (TNF-α) secretion, and increased production of nitric oxide (NO) and reactive oxygen species (ROS) are additional mechanisms by which GOS enhances macrophage-mediated bacterial killing.

Antioxidant Activity Research

The antioxidant properties of guluronate oligosaccharides have been another significant focus of research. Studies have shown that alginate oligosaccharides (AOS), including guluronate-rich fractions, possess notable antioxidant capabilities. The antioxidant mechanism is thought to involve the scavenging of free radicals. The presence of a double bond in enzymatically prepared AOS is believed to contribute to their increased antioxidant activity through both hydrogen abstraction and radical addition mechanisms.

Research has also highlighted that guluronate oligosaccharides obtained through oxidative degradation can attenuate the production of reactive oxygen species (ROS) in lipopolysaccharide-activated macrophages. This suggests a direct role in mitigating oxidative stress at the cellular level.

Prebiotic Potential and Gut Microbiota Modulation Studies

The interaction of guluronate oligosaccharides with the gut microbiota is a rapidly evolving field of study, with promising implications for gut health.

Promotion of Beneficial Microbial Growth (e.g., Bifidobacteria, Lactic Acid Bacteria)

Guluronate oligosaccharides have demonstrated prebiotic potential by selectively promoting the growth of beneficial gut bacteria. Studies have indicated that alginate oligosaccharides can stimulate the proliferation of Bifidobacterium and Lactobacillus species. For instance, research has shown that certain oligosaccharides can lead to a significant increase in the population of these beneficial microbes in in vitro fermentation models using human fecal microbiota. This selective stimulation of commensal bacteria is a hallmark of a prebiotic effect, contributing to a healthier gut microbial balance.

Beneficial Microbe Effect of Guluronate Oligosaccharides
Bifidobacterium spp.Promotion of growth
Lactobacillus spp.Promotion of growth

Influence on Degradation Characteristics and Fermentation Patterns by Microbiota

The degradation of guluronate oligosaccharides by gut microbiota leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). In vitro fermentation studies have shown that the gut microbiota can effectively degrade alginate and its oligosaccharides. The degradation of guluronate blocks from alginate has been observed to be a rapid process in fecal microbiota fermentation.

A key finding is that the fermentation of alginate oligosaccharides results in the production of significant amounts of acetate (B1210297) and butyrate. The molecular weight of the oligosaccharides can influence the fermentation outcomes, with lower molecular weight alginate and its oligosaccharides being more readily fermentable. Bacteroides xylanisolvens has been identified as a keystone species responsible for the fermentation of alginate and its oligosaccharides in the human gut. The degradation process involves the sequential cleavage of the oligosaccharide chains into smaller units.

Fermentation Product Influence of Guluronate Oligosaccharides
AcetateIncreased production
ButyrateIncreased production
PropionateIncreased production

Anticarcinogenic Research in Cellular Models

The potential anticarcinogenic properties of guluronate oligosaccharides are an area of emerging research, though findings specific to DP4 are limited. While broader studies on alginate oligosaccharides (AOS) have shown some promise, the effects appear to be dependent on the degree of polymerization.

For instance, one study investigating the antitumor effects of different degrees of polymerization of alginate oligosaccharides on osteosarcoma cells found that DP5 exhibited inhibitory effects on the growth of these cancer cells. However, the same study reported that DP4 did not show a similar inhibitory effect on the tested osteosarcoma cell line. This highlights the structural specificity of the biological activities of these oligosaccharides. Further research is required to explore the potential anticarcinogenic effects of guluronate oligosaccharide DP4 in other cancer cell models and to elucidate the underlying mechanisms.

Inhibition of Specific Cancer Cell Line Growth (e.g., Osteosarcoma cells)

Alginate oligosaccharides (AOS), the class to which guluronate oligosaccharides belong, have demonstrated anti-tumor properties. These effects are often attributed to their ability to modulate the immune system and inhibit the proliferation and migration of tumor cells. mdpi.comnih.gov For instance, α-l-guluronic acid has been shown to inhibit cancer-related inflammation, a key factor in tumor progression, by reducing tumor-promoting mediators in a murine breast cancer model. nih.gov

However, the activity of these oligosaccharides can be highly specific. In a study examining the direct effects of AOS on human osteosarcoma cells (MG-63), a clear distinction was observed based on the degree of polymerization (DP). While oligosaccharides with a DP of 5 (DP5) significantly inhibited the growth of these cancer cells, those with a DP of 3 and 4 (DP3 and DP4) did not show a similar effect. nih.govfrontiersin.org This suggests that while the broader class of compounds has anti-tumor potential, the specific efficacy against certain cancer cells like osteosarcoma is dependent on structural characteristics such as chain length. nih.govfrontiersin.org Other related oligosaccharides, such as hyaluronan oligosaccharides, have also been found to inhibit the tumorigenicity of osteosarcoma cell lines. nih.gov

Table 1: Effect of Alginate Oligosaccharide (AOS) Degree of Polymerization (DP) on Osteosarcoma Cell (MG-63) Growth

AOS FractionEffect on MG-63 Cell GrowthReference
DP3No significant change in growth rate nih.govfrontiersin.org
DP4No significant change in growth rate nih.govfrontiersin.org
DP5Inhibited cell growth with increasing concentration nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies Specific to Guluronate Oligosaccharides and Related DPs

The biological effects of guluronate oligosaccharides are intricately linked to their specific molecular structures. The structure-activity relationship (SAR) is a critical area of study to understand how features like chain length, monomer composition, and chemical modifications influence their function. rsc.org

Influence of Degree of Polymerization (DP) on Biological Activity (e.g., DP2, DP3, DP4, DP5, DP6, DP3-DP6)

The degree of polymerization is a pivotal factor determining the biological activity of guluronate oligosaccharides. Different DPs can elicit distinct cellular responses.

Anti-tumor Activity: As noted previously, studies on osteosarcoma cells found that only DP5, and not DP3 or DP4, exhibited inhibitory effects on cell growth. nih.govfrontiersin.org This highlights a specific DP requirement for this particular anti-cancer activity.

Immunomodulatory Activity: In the context of immune cell activation, a study on macrophage phagocytosis demonstrated that guluronate oligosaccharides from trimer to hexamer (DP3-DP6) showed significant activity. Within this range, the pentamer (DP5) displayed the highest activity in enhancing the phagocytosis of bacteria by macrophages. nih.gov

Enzyme Inhibition: For other types of oligosaccharides, like chitosan (B1678972) oligosaccharides, the DP also dictates their inhibitory effect on enzymes such as α-glucosidase, with different chain lengths showing varying levels of potency. nih.gov

These findings collectively underscore that the biological function of an oligosaccharide is not a general property but is often optimized at a specific degree of polymerization. rsc.orgnih.gov

Table 2: Influence of Guluronate Oligosaccharide (GOS) DP on Macrophage Phagocytosis

GOS FractionActivity in Increasing Bacterial PhagocytosisReference
DP3 to DP6 (G3-G6)Significant activity nih.gov
DP5 (G5)Highest activity nih.gov

Role of Unsaturated End Groups and Stereochemistry in Bioactivity

The chemical structure at the end of the oligosaccharide chain plays a crucial role in its bioactivity. Guluronate oligosaccharides produced by enzymatic degradation using alginate lyase possess an unsaturated double bond at the non-reducing end. nih.gov This unsaturated terminal structure is essential for certain biological activities, such as the activation of macrophages. mdpi.comnih.gov In contrast, oligosaccharides prepared by acid hydrolysis, which have a saturated terminal structure, exhibit low activity in this regard. nih.gov

The stereochemistry of the monomer units—α-L-guluronic acid (G) versus β-D-mannuronic acid (M)—is also fundamental. Alginate is composed of blocks of G monomers, M monomers, or alternating MG sequences. mdpi.com The α-(1,4) linkage in G-blocks results in a folded, helical conformation, while the β-(1,4) linkage in M-blocks leads to a flatter, more extended ribbon-like structure. This difference in three-dimensional shape directly influences how the oligosaccharides interact with cells and proteins, thereby affecting their functional properties.

Impact of M/G Ratio and Sulfation Patterns on Functional Properties

The ratio of mannuronic acid (M) to guluronic acid (G) is a key determinant of the physicochemical and biological properties of alginate oligosaccharides. nih.govfrontiersin.orgdoaj.org The M/G ratio influences gelling properties, and studies have shown it can affect various biological activities. nih.govfrontiersin.orgnih.gov For example, the biological activity of AOS in inducing tumor necrosis factor (TNF)-α secretion from macrophage cells is significantly influenced by the M/G ratio. rsc.org

Sulfation is another critical modification that can dramatically alter the bioactivity of oligosaccharides. The degree and position of sulfate (B86663) groups on the sugar backbone can create specific recognition motifs for protein binding, essentially encoding functional information in a manner analogous to DNA or proteins. nih.gov In other polysaccharide systems, such as heparan sulfate, specific sulfation patterns are crucial for regulating interactions with growth factors and enzymes. mdpi.comnih.gov For alginate oligosaccharides, sulfated derivatives have been explored for various applications, and it is known that the degree and position of sulfation can significantly influence their biological properties, including anticoagulant and anti-angiogenic activities. mdpi.comresearchgate.net

Effect of Reducing End Sugar Residues on Microbial Utilization

The structure of oligosaccharides, including their terminal residues, influences their utilization by microbial communities. While specific research on the reducing end of guluronate oligosaccharides is limited, studies on related compounds provide valuable insights. For instance, in heparanase-mediated cleavage of heparan sulfate oligosaccharides, the anomeric configuration (α or β) at the reducing end was found to be crucial in controlling enzyme activity. nih.govdrugbank.com

Alginate oligosaccharides are known to have prebiotic effects, meaning they can be utilized by beneficial gut bacteria like Bifidobacterium. rsc.org The fermentation of different oligosaccharides by gut microbiota is selective and depends on the oligosaccharide's structure. It is plausible that the structure of the reducing end of guluronate oligosaccharides contributes to this selectivity, determining which microbial species can metabolize them and the resulting metabolites, such as short-chain fatty acids (SCFAs), which play a vital role in host health. rsc.org

Exploration of Research Applications of Guluronate Oligosaccharides Non Clinical and Biotechnological

Role in Advanced Materials Research

The distinct structural characteristics of guluronate oligosaccharides make them a valuable component in the development of novel biomaterials. Their ability to form stable gels and interact with other polymers is being leveraged to create advanced composites with enhanced properties.

Surface Engineering of Cellulose (B213188) Nanofibers for Biocomposites

Cellulose nanofibers (CNFs), derived from breaking down plant-based lignocellulosic fibers, are a focus of materials science due to their impressive mechanical strength, large surface area, and renewable nature. nih.govnih.gov A key challenge in utilizing CNFs for advanced biocomposites is ensuring their effective dispersion and interaction within a polymer matrix. nih.gov Surface engineering, or the modification of the nanofiber surface, is a critical strategy to overcome this and to enhance the functionality of the final composite material. nih.govresearchgate.net

Research has explored the use of polysaccharides for the non-covalent surface modification of CNFs. nih.gov In this context, guluronate units have been shown to play a significant role in interfacial crosslinking. The addition of calcium ions can facilitate crosslinking between the guluronate units of alginate and the surface of the cellulose nanofibers. nih.gov This interaction creates a stronger bond at the interface between the nanofibers and the surrounding matrix, leading to a synergistic enhancement of the biocomposite's properties, including improved density, stiffness, strength, and water stability. nih.gov This approach, inspired by the natural structure of plant cell walls, highlights the potential of guluronate-containing molecules to act as effective modifiers in the creation of high-performance, green nanocomposite materials. nih.govnih.gov

Biotechnological Applications in Biorefinery Processes of Marine Algae

Marine algae, particularly brown macroalgae, are a significant source of biomass for biorefineries, which aim to convert this raw material into a spectrum of valuable products, including biofuels and specialty chemicals. nih.gov Alginate constitutes up to 40% of the dry weight of brown algae, making its efficient utilization critical for the economic viability of algal biorefineries. nih.gov

Alginate oligosaccharides, including guluronate-rich fractions, are key intermediate products in these processes. The initial high viscosity and low water solubility of raw alginate limit its direct application. nih.gov Therefore, a crucial step in the biorefinery pipeline is the degradation of the alginate polymer into smaller, more manageable oligosaccharides. This is often achieved using specific enzymes called oligoalginate lyases, which can be tailored to cleave the polymer, sometimes with a preference for the guluronate (G) blocks. mdpi.com

These resulting oligosaccharides can then be used in various downstream applications. They are a prerequisite for the production of bioethanol, as they must be broken down into monomers for fermentation. mdpi.com Furthermore, research has shown that oligoguluronate can be used as a carbohydrate elicitor in separate fermentation processes. For instance, in submerged fermentation of the fungus Monascus purpureus, the addition of oligoguluronate was found to significantly enhance the production of valuable secondary metabolites, such as pigments and lovastatin. nih.gov This demonstrates a dual value proposition: first as a foundational component derived from algae, and second as a process enhancer in the biotechnological production of other high-value compounds.

Utilization in Animal Nutrition and Agricultural Science

The bioactive properties of guluronate oligosaccharides have prompted research into their potential applications in agriculture, both for animal health and plant growth.

Research into Feed Additive Efficacy

Oligosaccharides are increasingly being investigated as alternatives to antibiotic growth promoters in animal feed, driven by concerns over antibiotic resistance. nih.gov Their impact on animal health is linked to their physicochemical properties, which can influence the digestive tract, nutrient absorption, and the gut microbiome. nih.gov

Research into alginate oligosaccharides (AOS) as a feed supplement for broiler chickens has shown promising results. In one study, broilers were given a basal diet supplemented with varying concentrations of enzymatically prepared AOS. The results indicated that specific concentrations of AOS led to significant improvements in growth performance.

Table 1: Effect of Alginate Oligosaccharide (AOS) on Broiler Growth Performance (Days 1-42)
Dietary GroupAverage Daily Gain (ADG) (g/bird/day)Average Daily Feed Intake (ADFI) (g/bird/day)
Control (Basal Diet)60.5105.1
AOS (100 mg/kg)62.4107.5
AOS (200 mg/kg)63.8108.9
AOS (400 mg/kg)61.9106.3

Data adapted from a 2023 study on enzymatically prepared AOS in broiler chickens. *Indicates a statistically significant difference (P < 0.05) compared to the control group.

As shown in the table, dietary supplementation with 200 mg/kg of AOS resulted in the highest and most statistically significant improvement in both average daily gain (ADG) and average daily feed intake (ADFI). The study also found that AOS ameliorated intestinal morphology, improved absorption function, and enhanced intestinal barrier function. These positive effects on gut health are believed to be a key mechanism behind the improved growth performance, establishing a connection between the AOS supplement, gut microbiota, and growth hormone signals.

Plant Growth Promotion Studies

Alginate-derived oligosaccharides are recognized for their ability to act as plant biostimulants, enhancing growth, yield, and resilience to environmental stress. mdpi.com Their effectiveness can be influenced by their molecular weight and the ratio of mannuronic to guluronic acid (M/G ratio).

A study on barley (Hordeum vulgare L.) investigated the effects of AOS with different molecular weights and M/G ratios. The findings revealed that oligosaccharides with a low molecular weight (in the range of 500-3000 Da, which includes DP4) and a higher M/G ratio were most effective at promoting plant growth. Another study focused on the impact of foliar spraying of AOS on wheat. The application of low concentrations of AOS was found to significantly increase yield by improving key yield components.

Table 2: Effect of Alginate Oligosaccharide (AOS) Foliar Spray on Wheat Yield Components
TreatmentGrains per Spike (Number)1000-Grain Weight (g)Yield Increase (%)
Control35.740.2-
AOS (25 mg/L)38.942.53.21 - 17.51
AOS (50 mg/L)41.443.13.21 - 17.51
AOS (100 mg/L)36.140.5Reduced Yield

Data adapted from a 2022 study on the foliar application of AOS on wheat. nih.gov *Yield increase range varied depending on the wheat variety and growth stage at application.

Applications in Nanoparticle Delivery Systems Research

The development of effective delivery systems is a cornerstone of nanotechnology, with applications ranging from targeted drug delivery to the encapsulation of bioactive food compounds. Guluronate oligosaccharides have been explored as a key component in the fabrication of such systems due to their stabilizing and biocompatible properties.

One study focused on the use of unsaturated guluronate oligosaccharide (GOS) as a stabilizer to create oil-in-water (O/W) nanoemulsions designed to carry the bioactive compound resveratrol (B1683913). The research found that GOS could successfully stabilize the nanoemulsion, resulting in small, uniformly sized droplets. The GOS-stabilized nanoemulsion (GOS-RES) showed slightly greater stability in acidic and neutral environments and at high temperatures compared to a standard nanoemulsion. Critically, the GOS-based system exhibited a better-sustained release profile for the encapsulated resveratrol and demonstrated significant antioxidant activity. These findings suggest that guluronate oligosaccharides are promising candidates for developing food-grade nano-delivery systems for hydrophobic nutrients.

Development as Laboratory Reagents and Analytical Standards for Glycan Research

Guluronate oligosaccharides with a specific degree of polymerization, such as DP4, are commercially available as high-purity laboratory reagents for research and development purposes. elicityl-oligotech.comamerigoscientific.com These reagents serve as fundamental tools for scientists investigating the structure and function of complex carbohydrates. Their primary role in the laboratory is as analytical standards in various chromatographic and electrophoretic techniques used for glycan analysis.

In methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), which are used to separate and quantify complex carbohydrate mixtures, well-characterized standards are essential for the identification and quantification of unknown samples. nih.govnih.govwvu.edu For instance, in the HPLC analysis of alginate-derived oligosaccharides, the elution times of known standards like guluronate oligosaccharide DP4 are used to identify the components of a sample mixture. nih.govresearchgate.net The availability of high-purity guluronate oligosaccharide DP4, with its defined structure of four α-L-guluronic acid units, allows for the precise calibration of analytical instruments. elicityl-oligotech.com

While not yet established as certified reference materials, their use as research-grade standards is crucial for studies involving:

Enzyme characterization: Determining the specificity and mode of action of alginate lyases.

Structural elucidation: Aiding in the structural analysis of more complex guluronate-containing polysaccharides.

Method development: Validating and optimizing new analytical techniques for glycan profiling.

The commercial availability of guluronate oligosaccharides like DP4, with specified purity (e.g., >70% by NMR), underscores their importance as a foundational tool for advancing the understanding of glycan biochemistry. amerigoscientific.com

Use as Stabilizers in Nanoemulsion Preparations

A novel application of guluronate oligosaccharides is in the field of nanotechnology, specifically as stabilizers for oil-in-water (O/W) nanoemulsions. nih.gov Nanoemulsions are utilized to encapsulate and deliver hydrophobic bioactive compounds. A key challenge in their formulation is maintaining stability and preventing droplet aggregation.

Research has demonstrated for the first time that unsaturated guluronate oligosaccharides (GOS) can act as effective stabilizers in the preparation of nanoemulsions. nih.govnih.gov In a study by Lin et al. (2022), GOS were used to stabilize a nanoemulsion loaded with the bioactive compound resveratrol. The GOS-stabilized nanoemulsion (GOS-RES) exhibited desirable characteristics, including small droplet sizes and a narrow size distribution. nih.gov

The stabilizing effect of GOS is attributed to their ability to form a protective layer around the oil droplets, preventing coalescence. Furthermore, the study revealed that the GOS-stabilized nanoemulsion had slightly greater particle size and stability in acidic and neutral conditions and at high temperatures compared to a standard nanoemulsion. nih.gov This suggests that guluronate oligosaccharides can enhance the robustness of nanoemulsion formulations under various environmental conditions.

A significant finding from this research is the ability of GOS-stabilized nanoemulsions to provide a sustained release of the encapsulated compound. The GOS-RES formulation showed a more prolonged release of resveratrol compared to the control nanoemulsion. nih.govnih.gov This sustained-release property is highly desirable for the delivery of bioactive compounds.

The table below summarizes key findings from the research on GOS-stabilized nanoemulsions.

PropertyFindingReference
Stabilizing Agent Unsaturated guluronate oligosaccharide (GOS) was used for the first time as a stabilizer in O/W nanoemulsions. nih.govnih.gov
Particle Size Both GOS-stabilized and standard nanoemulsions showed small droplet sizes and narrow size distributions. The particle size of the GOS-stabilized nanoemulsion was slightly larger in acidic and neutral environments. nih.gov
Stability The GOS-stabilized nanoemulsion demonstrated slightly greater stability at high temperatures compared to the standard nanoemulsion. nih.gov
Sustained Release The GOS-stabilized nanoemulsion exhibited a better sustained-release effect for the encapsulated resveratrol. nih.govnih.gov
Antioxidant Effect The GOS-stabilized nanoemulsion showed a significant superoxide (B77818) radical scavenging effect. nih.gov

This research highlights the potential of guluronate oligosaccharides as functional food-grade components for creating stable nanoemulsions to encapsulate hydrophobic nutrients. nih.gov Similar research has also explored the use of unsaturated mannuronate oligosaccharides (a related compound) for stabilizing nanoemulsions containing curcumin, indicating a broader potential for alginate-derived oligosaccharides in this field. researchgate.netnih.gov

Challenges and Future Directions in Guluronate Oligosaccharide Dp4 Research

Challenges in Industrial-Scale Production, Purification, and Homogeneity Control

The transition from laboratory-scale synthesis to industrial-scale production of guluronate oligosaccharide DP4 is fraught with challenges that impact yield, purity, and cost-effectiveness. The primary source of these oligosaccharides is the depolymerization of alginate, a plentiful polysaccharide from brown algae. nih.govnih.gov However, this process, typically involving enzymatic degradation by alginate lyases, results in a heterogeneous mixture of alginate oligosaccharides (AOS) with varying degrees of polymerization (DP) and monomeric compositions. nih.govresearchgate.net

Achieving a high-purity, homogeneous DP4 fraction requires sophisticated and often costly downstream processing. Key challenges include:

Low Selectivity of Enzymes: Many native alginate lyases are endolytic, meaning they cleave the polysaccharide chain internally, which inherently produces a broad distribution of oligosaccharide sizes. nih.gov While some lyases show preferences for producing smaller fragments (e.g., DP2-DP4), achieving exclusive production of DP4 remains difficult. nih.gov

Purification Complexity: Separating DP4 from other closely related oligosaccharides (e.g., DP3, DP5) and from residual monosaccharides or larger polymers is a significant technical barrier. This process often involves multiple chromatographic steps, which can be expensive and may not be economically viable for large-scale implementation. researchgate.netnih.gov

High Production Costs: The cost associated with the enzymes themselves and the energy-intensive purification processes can be prohibitive. nih.govresearchgate.net Utilizing cold-adapted alginate lyases is one strategy being explored to reduce energy costs, as the enzymatic reaction can be terminated by a slight temperature increase, simplifying process control. nih.gov

Yield Limitations: The theoretical maximum yield for specific oligosaccharides from enzymatic processes can be limited, often falling in the 55-60% range for similar processes like FOS production, due to the nature of the enzymatic reactions. researchgate.net

ChallengeDescriptionKey References
Product Heterogeneity Enzymatic degradation of alginate produces a mixture of oligosaccharides with different degrees of polymerization (DPs). nih.gov, researchgate.net
Purification Difficulty Separation of the target DP4 from other similar oligosaccharides (DP3, DP5) is complex and costly. researchgate.net, nih.gov
Enzyme Specificity Most alginate lyases are not specific enough to produce only DP4, leading to a diverse product mixture. nih.gov
Economic Viability The high cost of enzymes and multi-step purification processes hinders industrial-scale production. nih.gov, researchgate.net

Methodological Advancements for Comprehensive Structural Elucidation and Isomer Differentiation

The structural complexity of oligosaccharides, including the potential for numerous isomers, necessitates advanced analytical techniques for precise characterization. Differentiating guluronate oligosaccharide DP4 from its isomers (e.g., those with different linkage patterns or stereochemistry) is crucial, as even minor structural variations can lead to significant changes in biological activity.

Recent methodological advancements are providing powerful tools for this purpose:

Mass Spectrometry (MS): Tandem MS (MS/MS) is a cornerstone of oligosaccharide analysis. nih.gov Techniques like electrospray ionization (ESI) are commonly used. nih.gov A significant innovation is the use of halide adducts (Cl⁻ and Br⁻) in negative-ion mode collision-induced dissociation (CID), which has proven effective in differentiating stereoisomers of tri-, tetra-, and pentasaccharides without the need for prior separation. nih.gov This method generates distinct diagnostic fragment ions that allow for clear isomer distinction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The online coupling of ultra-high-performance liquid chromatography (UHPLC) with advanced MS fragmentation techniques offers enhanced separation and characterization. nsf.gov Specifically, UHPLC coupled with charge transfer dissociation (CTD)-MS yields abundant cross-ring cleavages. nsf.govwvu.edu These fragmentation patterns provide detailed structural information, enabling the differentiation of isomers based on features like the position of methyl groups along the backbone in related oligogalacturonans. nsf.govwvu.edu

Gas Chromatography-Mass Spectrometry (GC-MS): Following permethylation, GC-MS can be used for linkage analysis, demonstrating its utility in identifying isomeric structures that differ in branching or residue position along the primary chain. nih.gov

Analytical MethodPrinciple & Application for Guluronate DP4Key References
Halide Adduct MS/MS Uses Cl⁻ or Br⁻ adducts in negative-ion mode CID to generate unique fragment ions for differentiating stereoisomers. nih.gov
UHPLC-CTD-MS Combines high-resolution separation with charge transfer dissociation, producing informative cross-ring cleavages to identify positional isomers. nsf.gov, wvu.edu
GC-MS Used after permethylation for detailed linkage analysis to distinguish between structural isomers. nih.gov

Deepening Understanding of Precise Structure-Function Relationships at the Molecular Level

A central goal of guluronate oligosaccharide research is to establish clear links between specific molecular structures and their biological functions. nih.gov The activity of alginate oligosaccharides is known to be dependent on their degree of polymerization and the ratio of mannuronic to guluronic acid. nih.gov For pure guluronate oligosaccharides (GOS), studies have begun to reveal how chain length influences bioactivity.

For instance, research on the antibacterial activities of macrophages showed that GOS, but not the larger polyguluronate polymer, could significantly enhance phagocytosis and induce immune responses. nih.gov This study further demonstrated a size-dependent effect, with guluronate oligosaccharides from trimer to hexamer (G3-G6) showing significant activity, and the pentamer (G5) exhibiting the highest activity. nih.gov This suggests a specific spatial or conformational requirement for interaction with cellular receptors, likely Fcγ receptors and Toll-like receptor 4 (TLR4), to trigger downstream signaling pathways like NF-κB and MAP kinase. nih.govacs.org

Furthermore, GOS has been shown to act as an effective stabilizer for oil-in-water nanoemulsions, indicating its potential application in delivery systems for hydrophobic nutrients like resveratrol (B1683913). nih.gov A comprehensive understanding of these structure-function relationships is essential for the targeted design and application of guluronate oligosaccharide DP4 in pharmaceuticals and functional foods. nih.gov

Engineering of Alginate Lyases for Targeted and High-Purity DP-Specific Production

To overcome the production challenges of obtaining pure guluronate oligosaccharide DP4, researchers are turning to protein engineering to modify alginate lyases. nih.gov The goal is to create enzymes with enhanced specificity for producing oligosaccharides of a defined length. nih.govnih.gov

Alginate lyases are categorized based on their substrate specificity (polyG, polyM, or bifunctional) and their mode of action (endolytic or exolytic). nih.govzju.edu.cn Engineering efforts focus on altering these properties to favor the production of a specific target, like DP4. Key strategies include:

Computer-Aided Rational Design: This involves making specific point mutations in the enzyme's amino acid sequence to alter its catalytic mechanism or substrate-binding cleft. By analyzing the enzyme's structure and mechanism, researchers can predict mutations that will lead to desired properties. nih.gov

Chimeric Enzymes: This approach involves fusing domains from different alginate lyases to combine desirable characteristics, such as the substrate specificity of one enzyme with the product profile of another. nih.gov

Truncation: Removing specific domains or modules from an enzyme can sometimes alter its activity or improve its stability and performance. nih.gov

By successfully engineering alginate lyases, it may become possible to develop a one-step enzymatic process that yields high-purity guluronate oligosaccharide DP4 directly from alginate, significantly simplifying production and reducing costs. nih.gov

Development of Novel Synthetic and Biosynthetic Routes for Defined Structures

Beyond the degradation of natural alginate, researchers are exploring novel synthetic and biosynthetic methods to produce structurally defined guluronate oligosaccharides. These approaches offer the potential for unparalleled purity and the creation of novel structures not found in nature.

Biosynthetic Routes: A more promising avenue is the use of metabolically engineered microorganisms. nih.gov This strategy involves introducing and optimizing the expression of specific alginate lyases and other necessary enzymes into a microbial host. By providing a simple substrate, the engineered organism can be turned into a "cell factory" for producing a specific oligosaccharide like guluronate DP4. This approach could potentially offer higher yields and a more sustainable production process compared to multi-step chemical synthesis or the purification from heterogeneous enzymatic digests. researchgate.netnih.gov

Integration of Multi-Omics Approaches in Glycan Research

The field of glycomics is increasingly benefiting from the integration of multi-omics approaches, which combine large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of biological processes. nih.gov Applying these powerful tools to guluronate oligosaccharide DP4 research can accelerate the discovery of its functions and mechanisms of action.

Glycoproteomics and Proteomics: These methods can identify the specific proteins that guluronate oligosaccharide DP4 interacts with in a biological system. This is crucial for identifying cellular receptors and downstream signaling partners. nih.govnih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites in a cell or organism after treatment with guluronate DP4, researchers can understand its impact on cellular metabolism. nih.gov

Machine Learning and Benchmarking: The development of benchmarks like GlycanML facilitates the use of machine learning to predict glycan functions based on their structure. arxiv.org Such computational tools can help prioritize experimental studies by predicting the potential biological roles of guluronate DP4.

Single-Cell Analysis: Emerging technologies like Toti-N-Seq, which uses glycan-binding proteins for universal cell tagging, highlight the potential for studying the effects of guluronate oligosaccharides at the single-cell level, revealing cellular heterogeneity in responses. news-medical.net

Integrating these multi-omics datasets allows researchers to build comprehensive models of how guluronate DP4 functions within complex biological networks, moving beyond the study of single interactions to a holistic understanding of its effects. nih.govnih.gov

Exploration of Guluronate Oligosaccharide Interactions with Diverse Biomolecules

The biological activity of guluronate oligosaccharide DP4 is mediated by its direct interactions with a variety of other biomolecules. Understanding the nature and specificity of these interactions is fundamental to elucidating its mechanism of action.

Protein Interactions: The primary mode of action for many oligosaccharides involves binding to proteins. GOS has been shown to interact with cell surface receptors, including Fcγ receptors on macrophages and Toll-like receptor 4 (TLR4), to initiate immune responses. nih.govacs.org The study of these interactions often employs computational methods like molecular dynamics simulations to analyze the binding modes and energetics, revealing how factors like chain polarity and orientation influence complex formation. nih.gov

Lipid Interactions: GOS can function as a stabilizer in oil-in-water nanoemulsions, demonstrating an ability to interact with lipids at the oil-water interface. nih.gov This property is valuable for developing delivery systems for hydrophobic bioactive compounds. nih.gov

Interactions with Other Bioactive Molecules: In its role as a delivery vehicle, GOS can encapsulate and modulate the release of other molecules, such as the antioxidant resveratrol. nih.gov This indicates a potential for synergistic effects where the oligosaccharide not only delivers a therapeutic agent but may also contribute its own bioactivity.

Future research will continue to map the interactome of guluronate oligosaccharide DP4, providing a detailed picture of how it engages with other molecules to exert its effects on biological systems.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural features of guluronate oligosaccharides DP4?

  • Methodological Answer : Structural characterization of DP4 requires a combination of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). NMR (e.g., ¹H and ¹³C) identifies α(1→4) glycosidic linkages and confirms guluronate-specific configurations, while LC-MS quantifies molecular weight and oligomer distribution. For example, DP4 sodium salts with >70% NMR purity are commonly used to minimize heterogeneity .

Q. What analytical methods are validated for determining the purity and polymerization degree (DP) of this compound?

  • Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is optimized for resolving DP4 in mixtures (e.g., DP3/DP4 or DP7/DP8). This method achieves >99% purity for sodium salts and detects sulfation levels, which influence retention times. Validation parameters include linearity (R² > 0.99), precision (RSD < 5.5%), and recovery rates (>81% for DP4) .

Q. What enzymatic strategies are used to prepare this compound from natural sources?

  • Methodological Answer : DP4 is generated via endolytic alginate lyases (e.g., AlyA1PL7) that cleave guluronate-rich alginate blocks. Reaction conditions (pH, temperature, substrate M/G ratio) must be optimized to favor DP4 production. For example, AlyA1PL7 from Zobellia galactanivorans yields DP4 as a dominant product when acting on high-guluronate substrates (>50% G-content) .

Advanced Research Questions

Q. How does sulfation degree influence DP4’s susceptibility to enzymatic digestion in studies of extracellular sulfatases?

  • Methodological Answer : Sulfation patterns dictate interactions with enzymes like Sulf2. Heparin-derived DP4 with high sulfation (2.70 sulfates/DP2) shows greater susceptibility to Sulf2 digestion compared to less-sulfated HS oligosaccharides (1.63 sulfates/DP2). Acetylation further reduces sulfatase activity; DP4 with acetyl groups exhibits 1.2% lower sulfation post-digestion. Experimental designs should control for sulfate/acetyl modifications using SAX-HPLC or MS .

Q. How should researchers design in vivo experiments to assess DP4’s effects on hyperuricemia and gut microbiota modulation?

  • Methodological Answer : Use murine models with induced hyperuricemia, administering DP4 at 50–200 mg/kg/day. Measure serum urate levels, hepatic xanthine oxidase activity, and renal uric acid transporters (e.g., URAT1). Include metagenomic sequencing of fecal samples to track microbiota shifts (e.g., Lactobacillus enrichment). Negative controls should include unsupplemented or DP20-treated groups .

Q. What challenges arise in isolating DP4 from heterogeneous oligosaccharide mixtures, and how can they be mitigated?

  • Methodological Answer : Co-elution of DP4 with DP3/DP5 is common in size-exclusion chromatography. To resolve this, use preparative HPAEC-PAD with gradient elution (NaOH/NaOAc). For example, a Dionex Carbopac PA 200 column separates DP4 from DP3/DP5 with baseline resolution. Post-purification, validate homogeneity via MALDI-TOF MS .

Q. How can contradictions in DP4’s enzymatic degradation data across studies be addressed?

  • Methodological Answer : Discrepancies in degradation rates (e.g., variable DP4/DP6 ratios) often stem from substrate microenvironments. For instance, Z. galactanivorans β-carrageenase produces higher DP4/DP6 ratios in microgels than in solution. Reconcile data by standardizing substrate preparation (e.g., alginate M/G ratio) and reaction conditions (e.g., ionic strength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.